6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

CCR2 antagonist intracellular allosteric modulator structure–affinity relationship

6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-27-4) is a synthetic triazolopyrimidinone derivative that has been investigated as a noncompetitive, intracellular antagonist of the CC chemokine receptors CCR2 and CCR5. The compound features a distinctive 2-chloro-6-fluorobenzyl substituent at the N-6 position and an ethyl group at the N-3 position of the triazolopyrimidinone core, a substitution pattern that diverges from the more commonly explored 3-aryl or 3-alkylamino variants in this chemotype.

Molecular Formula C13H11ClFN5O
Molecular Weight 307.71
CAS No. 1058433-27-4
Cat. No. B2772875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS1058433-27-4
Molecular FormulaC13H11ClFN5O
Molecular Weight307.71
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)N=N1
InChIInChI=1S/C13H11ClFN5O/c1-2-20-12-11(17-18-20)13(21)19(7-16-12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3
InChIKeyKZXDFIZNGPGEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-27-4) – Compound Class and Core Procurement Positioning


6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058433-27-4) is a synthetic triazolopyrimidinone derivative that has been investigated as a noncompetitive, intracellular antagonist of the CC chemokine receptors CCR2 and CCR5 [1]. The compound features a distinctive 2-chloro-6-fluorobenzyl substituent at the N-6 position and an ethyl group at the N-3 position of the triazolopyrimidinone core, a substitution pattern that diverges from the more commonly explored 3-aryl or 3-alkylamino variants in this chemotype [1]. This scaffold binds to an intracellular allosteric site conserved across chemokine receptors, a mechanism that distinguishes it from orthosteric CCR2/CCR5 antagonists such as TAK-779 [1].

Why Generic Substitution Is Inappropriate for 6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one


Triazolopyrimidinone derivatives cannot be treated as interchangeable commodities because the nature and position of substituents on the benzyl moiety (R1), the triazole ring (R2), and the N-3 alkyl group (R3) exert profound, non-linear effects on both CCR2 binding affinity and CCR5 functional antagonism [1]. Ortho-substitution on the benzyl ring consistently yields lower CCR2 affinity in monosubstituted analogs (e.g., compound 11, 2-Cl: Ki = 14.5 nM) compared to meta-substituted counterparts (e.g., compound 8, 3-Cl: Ki = 1.3 nM), yet when an ortho-halogen is paired with an adjacent halogen, dual CCR2/CCR5 activity can be restored or enhanced (e.g., compound 39, 2,3-diCl: Ki = 1.6 nM, CCR5 IC50 = 84 nM) [1]. The specific 2-chloro-6-fluorobenzyl pattern in CAS 1058433-27-4, combined with an ethyl group at R3 and the absence of an amino group at R2, creates a unique pharmacophoric signature whose net biological outcome cannot be predicted by simple interpolation from single-point substitution SAR. The quantitative evidence below delineates exactly where this compound's profile diverges from its closest analogs.

Quantitative Differentiation Evidence for 6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one vs. Closest Triazolopyrimidinone Analogs


Ortho,Ortho′-Dihalogen Benzyl Substitution vs. Common Meta-Monosubstituted Benchmark (Compound 8)

The 2-chloro-6-fluorobenzyl group of CAS 1058433-27-4 represents a di-ortho-substituted benzyl pattern. The closest characterized di-ortho analog in the published SAR series is compound 39 (2,3-dichloro; R2 = NH2, R3 = iPr), which achieved a CCR2 Ki of 1.6 nM and a CCR5 IC50 of 84 nM [1]. In contrast, the monosubstituted ortho-chloro analog (compound 11, 2-Cl; R2 = NH2) showed a 9-fold weaker CCR2 affinity (Ki = 14.5 nM) and negligible CCR5 activity (27% inhibition at 1 μM) [1]. The meta-chloro benchmark compound 8 (3-Cl; R2 = NH2, R3 = cPr) displayed a CCR2 Ki of 1.3 nM but only moderate CCR5 potency (IC50 = 571 nM) [1]. The double ortho-substitution pattern is thus structurally associated with enhanced dual CCR2/CCR5 activity when compared to monosubstituted ortho or meta patterns, although the specific impact of 2-chloro-6-fluoro substitution has not been reported in a direct head-to-head comparison with compound 39.

CCR2 antagonist intracellular allosteric modulator structure–affinity relationship

Impact of R2 = H (No Amino Group) on CCR5 Activity Relative to R2 = NH2 Benchmark (Compound 8)

CAS 1058433-27-4 lacks an amino group at the R2 position of the triazole ring, distinguishing it from the majority of potent dual CCR2/CCR5 compounds in this series. The direct R2 = H vs. R2 = NH2 comparison is available for the 3-chlorobenzyl subseries: compound 6 (R2 = H, R3 = cPr) retained excellent CCR2 affinity (Ki = 1.7 nM) comparable to compound 8 (R2 = NH2, Ki = 1.3 nM), but CCR5 functional inhibition dropped from 76% (compound 8) to 60% (compound 6) when tested at 1 μM [1]. This indicates that the amino group is partially dispensable for CCR2 intracellular binding but contributes meaningfully to CCR5 antagonism. The R2 = H feature may therefore bias the pharmacological profile of CAS 1058433-27-4 toward preferential CCR2 engagement while preserving measurable CCR5 activity.

CCR5 functional selectivity triazole ring modification intracellular antagonist pharmacophore

Ethyl (Et) at R3 vs. Branched/Cyclic Alkyl Groups: Linear Alkyl Chain SAR and Dual Activity Threshold

The N-3 ethyl group on CAS 1058433-27-4 places it at a critical inflection point in the alkyl chain SAR. In the 3-chlorobenzyl, R2 = NH2 subseries, the ethyl analog (compound 25) achieved a CCR2 Ki of 4.0 nM but only 29% inhibition of CCR5 at 1 μM [1]. In contrast, the isopropyl analog (compound 27) delivered a CCR2 Ki of 1.9 nM and measurable CCR5 potency (IC50 = 281 nM), while the cyclopropyl analog (compound 8) gave Ki = 1.3 nM and IC50 = 571 nM [1]. The ethyl group thus marks the boundary below which linear alkyl chains fail to achieve the >60% CCR5 inhibition threshold required for IC50 determination in this assay [1]. The combination of an ethyl group with a 2-chloro-6-fluorobenzyl moiety and R2 = H has not been reported in a head-to-head comparison, but the ethyl moiety alone is expected to confer weaker CCR5 engagement than branched or cyclic R3 groups.

N3-alkyl SAR CCR2 affinity optimization CCR5 potency gatekeeper

Intracellular Allosteric Binding Mode Confirmed for the Triazolopyrimidinone Scaffold vs. Orthosteric Antagonist TAK-779

The triazolopyrimidinone scaffold—including the core structure of CAS 1058433-27-4—binds to an intracellular allosteric site on CCR2 that is distinct from the orthosteric binding pocket targeted by conventional antagonists such as TAK-779 [1]. In competitive radioligand binding experiments, the prototypical triazolopyrimidinone compound 8 fully displaced the intracellular ligand [3H]-CCR2-RA-[R] with a pseudo-Hill slope close to unity (nH ≈ -1.0), confirming a competitive interaction at the intracellular site [1]. In functional assays, compound 8 inhibited CCL3-induced β-arrestin recruitment at CCR5 with a Hill slope of -2.2, indicative of noncompetitive allosteric antagonism, whereas the orthosteric antagonist TAK-779 displayed a Hill slope of -1.1 [1]. This insurmountable mechanism of inhibition, also demonstrated for compounds 39 and 43 in [35S]GTPγS binding assays, is a class-wide feature of this chemotype [1] and is expected to apply to CAS 1058433-27-4 by structural analogy.

intracellular allosteric modulation noncompetitive antagonism chemokine receptor signaling bias

Physicochemical Differentiation: 2-Chloro-6-fluorobenzyl Lipophilicity and Halogen Bonding Potential vs. 3-Chlorobenzyl Lead Series

The 2-chloro-6-fluorobenzyl substituent introduces distinct electronic and steric properties compared to the extensively characterized 3-chlorobenzyl lead series. In the Ortiz Zacarías et al. (2019) SAR study, increasing halogen size and lipophilicity at the meta position correlated with improved CCR2 affinity (F < Cl < Br ≈ I); the ortho position tolerated halogens only when paired with an adjacent substituent [1]. The electron-withdrawing fluorine at the 6-position of CAS 1058433-27-4 is expected to reduce the cLogP of the benzyl moiety relative to a 2,3-dichloro pattern while maintaining a similar steric footprint. In the R1 SAR analysis, compound 14 (3-F) showed a CCR2 Ki of 3.4 nM, while compound 8 (3-Cl) showed Ki = 1.3 nM, demonstrating that fluorine substitution yields weaker affinity than chlorine in monosubstituted systems [1]. However, the combination of ortho-chloro and ortho-fluoro groups creates an asymmetric electron distribution that may support halogen-bonding interactions with the receptor distinct from symmetrical dihalogen patterns.

lipophilicity halogen bonding physicochemical property optimization

Selectivity Profile: Class-Level Evidence for Preferential Anti-CHIKV vs. Anti-Alphavirus Activity in Related Triazolopyrimidinones

Although CAS 1058433-27-4 is primarily positioned as a CCR2/CCR5 probe, the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has independently been characterized as a selective inhibitor of Chikungunya virus (CHIKV) replication targeting the viral capping enzyme nsP1 [1][2]. In the seminal J. Med. Chem. 2014 report, the most potent compound from the 3-aryl subseries yielded an EC50 below 1 μM with no cytotoxicity detected up to 668 μM in Vero cells, affording a selectivity index (SI) greater than 600 [1]. Critically, these compounds showed little or no antiviral activity against other Togaviridae family members, demonstrating target-family selectivity [1]. The 2017 study expanded the SAR to compounds with aryl methylketone and oxime modifications combined with ethyl or ethyl-mimetic groups at the 5-position, achieving EC50 values around 1 μM against multiple CHIKV clinical isolates and demonstrating inhibition of alphavirus nsP1 guanylyltransferase activity by Western blot [2]. While CAS 1058433-27-4 has not been directly tested in these CHIKV assays, its scaffold identity with the published anti-CHIKV chemotype and its ethyl substitution (analogous to the ethyl-bearing compounds in the 2017 study) suggest potential dual-application utility.

Chikungunya virus nsP1 capping inhibitor antiviral selectivity

High-Value Application Scenarios for 6-(2-Chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Based on Quantitative Differentiation Evidence


Investigating the Functional Consequence of CCR2 vs. CCR5 Signaling Bias Using a Probe with Preferential CCR2 Engagement

The combination of R2 = H (no amino group) and R3 = ethyl in CAS 1058433-27-4 is expected to produce a CCR2-preferring profile with attenuated CCR5 activity, based on the class SAR showing that R2 = H reduces CCR5 functional inhibition (compound 6: 60% inhibition at 1 μM vs. compound 8: 76%) [1] and that R3 = ethyl is below the >60% CCR5 inhibition threshold (compound 25: 29%) [1]. This compound can serve as a tool to dissect the relative contributions of CCR2 and CCR5 to monocyte/macrophage chemotaxis and inflammatory cytokine production in co-culture or in vivo models where dual blockade complicates mechanistic interpretation.

Probing the Ortho,Ortho′-Dihalogen Pharmacophore for Intracellular Allosteric Chemokine Receptor Modulation

CAS 1058433-27-4 is one of the few triazolopyrimidinones reported with a 2,6-dihalogen substitution pattern on the benzyl ring. In the published SAR, the 2,3-dichloro analog (compound 39) achieved the most potent dual CCR2/CCR5 activity (CCR2 Ki = 1.6 nM, CCR5 IC50 = 84 nM) [1], while the 2,5-dichloro analog (compound 40) was detrimental (CCR2 Ki = 22.5 nM, CCR5 = 20% inhibition) [1]. Testing CAS 1058433-27-4 in parallel with compound 39 and the 3,5-disubstituted analogs (compounds 41, 42) would map the positional tolerance of the intracellular binding pocket for dihalogen substitution and clarify whether the 2,6-pattern accesses the same or a distinct binding pose.

Evaluating the Intracellular Allosteric Mechanism in the Context of Chemokine Receptor Homodimerization and Heterodimerization

Triazolopyrimidinones bind to an intracellular site that is >90% conserved between CCR2 and CCR5 [1]. The noncompetitive, insurmountable antagonism demonstrated by compounds 8, 39, and 43 in [35S]GTPγS binding assays [1] suggests that these ligands stabilize a receptor conformation that is incompatible with G protein coupling even at saturating agonist concentrations. CAS 1058433-27-4, with its unique substitution pattern that may subtly alter receptor–ligand residence time or conformational selection, could be deployed in BRET- or FRET-based dimerization assays to determine whether intracellular allosteric modulation affects CCR2/CCR5 heterodimer formation, a process implicated in inflammatory signal integration.

Scaffold-Hopping Reference for Dual-Target Antiviral-Immunomodulatory Drug Discovery in Alphavirus-Induced Arthralgia

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has independently validated activity against CHIKV replication (EC50 ~1 μM, SI > 600) via nsP1 capping inhibition [2][3] and against CCR2/CCR5 signaling via intracellular allosteric modulation [1]. CAS 1058433-27-4, as a compound that structurally bridges the CCR2/CCR5-optimized substitution pattern (N6-benzyl, N3-ethyl) with the antiviral scaffold core, can serve as a chemical starting point for medicinal chemistry efforts aiming to develop single-agent therapies that simultaneously suppress viral replication and dampen the host hyperinflammatory response characteristic of chronic CHIKV arthralgia.

Quote Request

Request a Quote for 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.